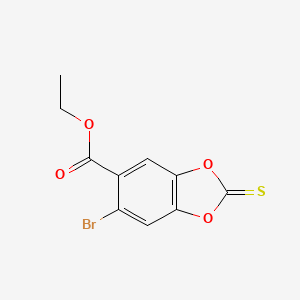

Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate

Description

Properties

Molecular Formula |

C10H7BrO4S |

|---|---|

Molecular Weight |

303.13 g/mol |

IUPAC Name |

ethyl 6-bromo-2-sulfanylidene-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C10H7BrO4S/c1-2-13-9(12)5-3-7-8(4-6(5)11)15-10(16)14-7/h3-4H,2H2,1H3 |

InChI Key |

NBTQPHJIWWXYRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1Br)OC(=S)O2 |

Origin of Product |

United States |

Preparation Methods

Bromination of 1,3-Benzodioxole Derivatives

A common precursor is 5-chloromethyl-1,3-benzodioxole, which undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile under inert atmosphere at room temperature for approximately 13 hours. The reaction is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (2:1) as the eluent. After completion, the product is extracted with dichloromethane, washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and purified by column chromatography (hexane:ethyl acetate = 5:1), yielding 5-bromo-6-(chloromethyl)-1,3-benzodioxole with yields up to 99%.

| Step | Reagents & Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide, acetonitrile, RT, inert atmosphere | 13 hours | 99 | TLC monitoring, column chromatography purification |

Introduction of the Thioxo Group

The thioxo group at position 2 is introduced via reaction with thioglycolic acid under basic conditions. The process involves refluxing thioglycolic acid with the brominated benzodioxole derivative in ethanol/water mixture in the presence of sodium hydroxide at 78°C for 3 hours. This step facilitates substitution to form the 2-thioxo functionality.

| Step | Reagents & Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Thioxo substitution | Thioglycolic acid, NaOH, EtOH/H2O, 78°C | 3 hours | Variable | Reflux, direct use of crude product in next step |

Esterification to Ethyl Carboxylate

The carboxyl group is converted to the ethyl ester via reaction with ethyl alcohol under acidic or catalytic conditions or by transforming the acid to an acid chloride intermediate using oxalyl chloride followed by reaction with ethanol. The acid chloride intermediate is typically prepared by treating the carboxylic acid with oxalyl chloride in dichloromethane at 0°C to room temperature for 1.5 hours. The acid chloride is then reacted with ethanol or an amine derivative in the presence of triethylamine to yield the ethyl ester.

| Step | Reagents & Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, dichloromethane, 0°C to RT | 1.5 hours | High | Removal of excess reagents under reduced pressure |

| Esterification | Ethanol, triethylamine, dichloromethane, 0°C to RT | 1.5-2 hours | 37-90 | Column chromatography purification |

Representative Synthetic Route Summary

| Step No. | Reaction Type | Reagents & Conditions | Product Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide, acetonitrile, RT, inert atmosphere | 5-Bromo-6-(chloromethyl)-1,3-benzodioxole | 99 |

| 2 | Thioxo substitution | Thioglycolic acid, NaOH, EtOH/H2O, reflux 78°C | 2-Thioxo substituted benzodioxole derivative | Variable |

| 3 | Acid chloride formation | Oxalyl chloride, dichloromethane, 0°C to RT | Acid chloride intermediate | High |

| 4 | Esterification | Ethanol, triethylamine, dichloromethane, 0°C to RT | Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate | 37-90 |

Analytical and Purification Techniques

- TLC Monitoring: Hexane:ethyl acetate mixtures (ratios 2:1 to 5:1) are used to monitor reaction progress.

- Extraction: Dichloromethane is the preferred organic solvent for extraction.

- Drying: Anhydrous magnesium sulfate is used to dry organic layers.

- Purification: Column chromatography is the standard method for isolating pure products.

- Characterization: Products are characterized by NMR (1H and 13C), HRMS, and melting point determination to confirm structure and purity.

Research Findings and Notes

- The bromination step using NBS is highly efficient and selective for the 6-position on the benzodioxole ring.

- The thioxo substitution via thioglycolic acid under basic reflux conditions proceeds smoothly without the need for intermediate purification, facilitating a streamlined synthesis.

- The acid chloride intermediate formation is a critical step enabling efficient esterification with ethanol, yielding the target ethyl ester.

- Yields vary depending on the substituents and reaction conditions but generally remain high, making this synthetic route practical for scale-up.

- The described methods are supported by patent literature and peer-reviewed research, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thioxo group can participate in redox reactions, leading to the formation of different oxidation states.

Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination under radical conditions.

Ethanol and Acid Catalyst: Used for esterification reactions.

Hydrochloric Acid or Sodium Hydroxide: Used for hydrolysis of the ester group.

Major Products Formed

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Oxidized or Reduced Forms: Resulting from redox reactions involving the thioxo group.

Carboxylic Acid: Formed through hydrolysis of the ester group.

Scientific Research Applications

Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences between Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate and related compounds:

Key Observations :

- Core Structure : The target compound’s benzodioxole core differs from benzofuran analogs (e.g., ) in oxygen content and ring strain, influencing electronic delocalization.

- Substituents : Bromine at position 6 enhances electrophilicity, while the thioxo group at position 2 reduces polarity compared to oxygenated analogs (e.g., ). Methoxy or methyl groups in analogs (e.g., ) increase steric hindrance and alter solubility.

Physical and Chemical Properties

Key Observations :

- Solubility : The ethyl ester in the target compound improves lipid solubility compared to methyl esters (e.g., ), but the thioxo group reduces polarity relative to oxygenated analogs (e.g., ).

- Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki), while the thioxo group enables unique transformations, such as thiourea or thioether synthesis.

Biological Activity

Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound belongs to the benzodioxole family, characterized by a dioxole ring fused with a thione group. The presence of the bromine atom and ethyl carboxylate moiety contributes to its unique chemical reactivity and biological profile.

Anticancer Activity

Recent studies have demonstrated that compounds within the benzodioxole class exhibit notable anticancer activities. For instance, derivatives of benzodioxole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma cells.

Case Study: Cytotoxic Effects

A study evaluating new benzodioxole-based thiosemicarbazone derivatives found that certain compounds exhibited significant cytotoxicity against A549 and C6 cell lines while maintaining low toxicity towards NIH/3T3 mouse embryonic fibroblast cells. Compound 5 was particularly effective, inducing apoptosis and disrupting mitochondrial membrane potential in cancer cells, suggesting a mechanism involving mitochondrial dysfunction and DNA synthesis inhibition .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5 | A549 | 20.5 | Induces apoptosis |

| 5 | C6 | 18.7 | Disrupts mitochondrial potential |

| 5 | NIH/3T3 | >100 | Low toxicity |

Enzyme Inhibition

In addition to anticancer properties, this compound has been investigated for its inhibitory effects on various enzymes, particularly cholinesterases.

Cholinesterase Inhibition

A study reported that several benzodioxole derivatives showed varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent AChE inhibitor among the tested compounds had an IC50 value of 108 µM, indicating moderate activity compared to standard inhibitors like galantamine (IC50 = 1.83 µM) .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 5 | >100 | >100 |

| 10 | 108 | 205 |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The thione group may enhance binding affinity to target proteins involved in cancer progression and enzyme catalysis.

Docking Studies

Docking studies have provided insights into the binding interactions of benzodioxole derivatives with targets such as SIRT1, a protein implicated in cancer metabolism and aging. These studies suggest that modifications to the benzodioxole structure can significantly influence binding affinity and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.